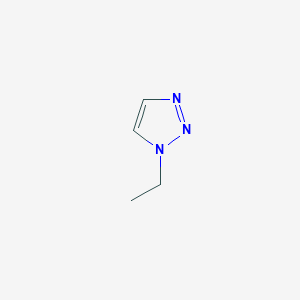
1-Ethyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1H-1,2,3-triazole is a heterocyclic compound featuring a five-membered ring with three nitrogen atoms. This compound is part of the broader class of 1,2,3-triazoles, which are known for their stability and versatility in various chemical reactions. The presence of the ethyl group at the nitrogen atom enhances its chemical properties, making it a valuable compound in both research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-1,2,3-triazole can be synthesized through several methods, including:
Huisgen 1,3-dipolar cycloaddition: This method involves the reaction between an azide and an alkyne, often catalyzed by copper (Cu(I)) to form the triazole ring.
Click Chemistry: This approach uses copper-catalyzed azide-alkyne cycloaddition (CuAAC) to produce 1,2,3-triazoles efficiently under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions, optimized for high yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
1-Ethyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Halogenation: Bromination of this compound can yield dibromo or tribromo derivatives, depending on the reaction conditions.
Common Reagents and Conditions:
Bromination: Bromine in water or sodium hypobromite in acetic acid.
Oxidation: Various oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
N-arylated Triazoles: Formed through reactions with aryl halides.
Halogenated Triazoles: Dibromo and tribromo derivatives.
Scientific Research Applications
1-Ethyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism by which 1-ethyl-1H-1,2,3-triazole exerts its effects involves interactions with specific molecular targets:
Comparison with Similar Compounds
1-Ethyl-1H-1,2,3-triazole can be compared with other triazole derivatives:
1H-1,2,3-Triazole: The parent compound without the ethyl group, which has similar but less pronounced properties.
1-Phenyl-1H-1,2,3-triazole: A derivative with a phenyl group, known for its enhanced stability and bioactivity.
1-Methyl-1H-1,2,3-triazole: Another derivative with a methyl group, often used in similar applications but with different reactivity.
Uniqueness: The presence of the ethyl group in this compound provides unique steric and electronic properties, making it more reactive in certain chemical reactions and more effective in specific biological applications .
Properties
IUPAC Name |
1-ethyltriazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-2-7-4-3-5-6-7/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNWCYLRUYXLCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2718356.png)
![3-(3,4-dimethoxyphenyl)-8-methyl-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2718358.png)
![5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2718359.png)
![4-ethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2718361.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2718362.png)
![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2718363.png)
![2-ethoxy-5-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2718366.png)



![2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B2718373.png)
![2-(7-allyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2718374.png)
